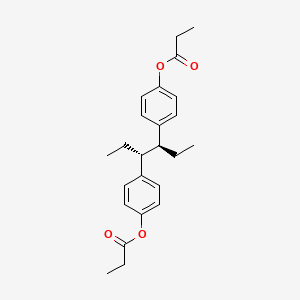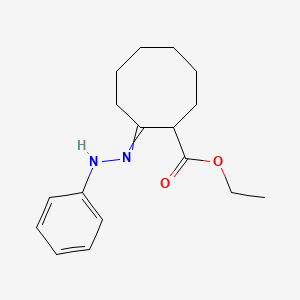![molecular formula C14H16N2 B14599413 4-[(4-Aminophenyl)methyl]-3-methylaniline CAS No. 60288-88-2](/img/structure/B14599413.png)
4-[(4-Aminophenyl)methyl]-3-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Aminophenyl)methyl]-3-methylaniline is an organic compound with the molecular formula C14H16N2 It is a derivative of aniline, characterized by the presence of an aminophenyl group attached to a methyl-substituted aniline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Aminophenyl)methyl]-3-methylaniline typically involves the reaction of 4-nitrobenzyl chloride with 3-methylaniline under reductive conditions. The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction conditions often include a solvent like ethanol and a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-pressure hydrogenation and advanced purification techniques like recrystallization and chromatography ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Aminophenyl)methyl]-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
4-[(4-Aminophenyl)methyl]-3-methylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(4-Aminophenyl)methyl]-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, influencing the activity of enzymes or receptors. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzylamine: Similar structure but lacks the methyl group on the aniline core.
3-Methylaniline: Similar structure but lacks the aminophenyl group.
4-Methylaniline: Similar structure but lacks the aminophenyl group.
Uniqueness
4-[(4-Aminophenyl)methyl]-3-methylaniline is unique due to the presence of both an aminophenyl group and a methyl-substituted aniline core. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
60288-88-2 |
|---|---|
Fórmula molecular |
C14H16N2 |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
4-[(4-aminophenyl)methyl]-3-methylaniline |
InChI |
InChI=1S/C14H16N2/c1-10-8-14(16)7-4-12(10)9-11-2-5-13(15)6-3-11/h2-8H,9,15-16H2,1H3 |
Clave InChI |
NYRGEUNLSXQVAP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N)CC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


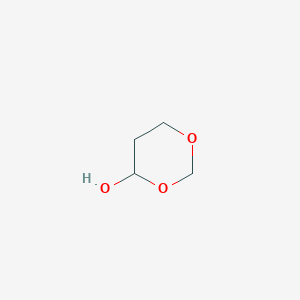

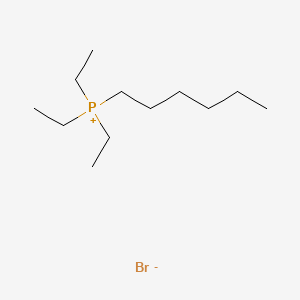

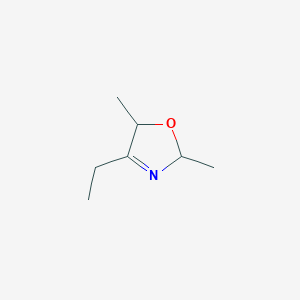
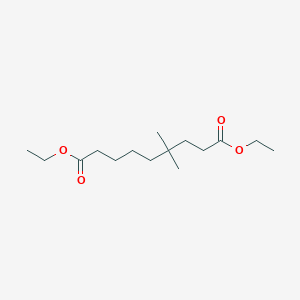
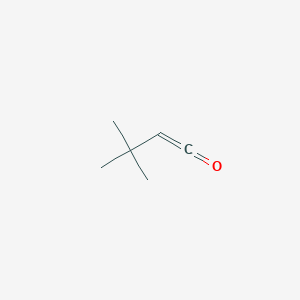
![1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole](/img/structure/B14599381.png)
![4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14599383.png)
